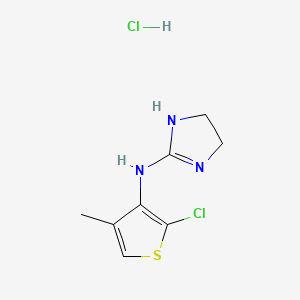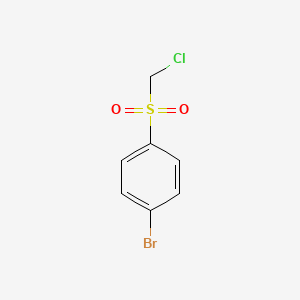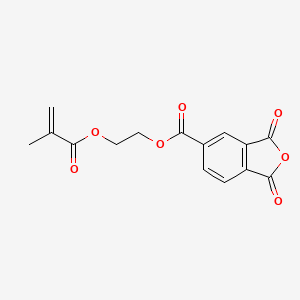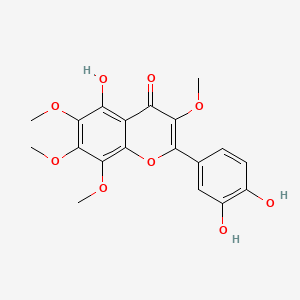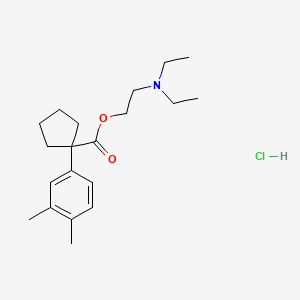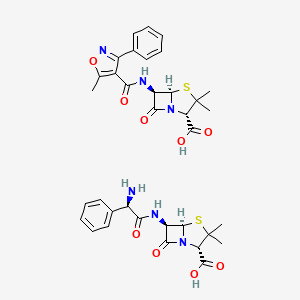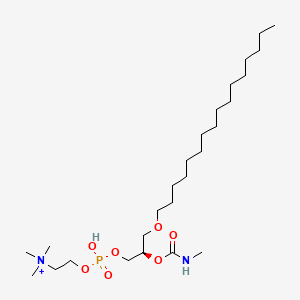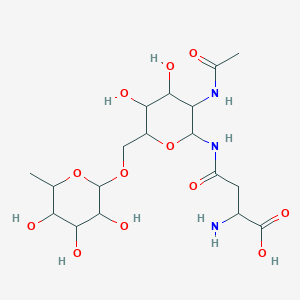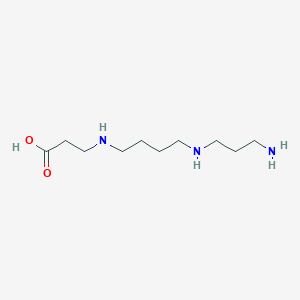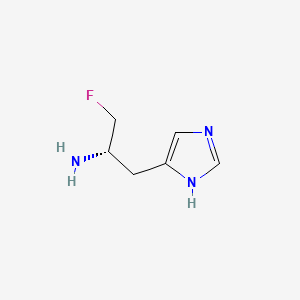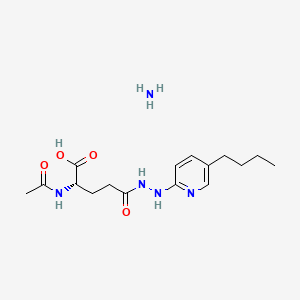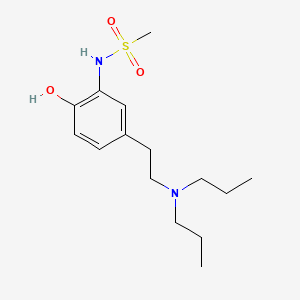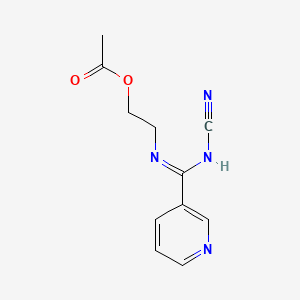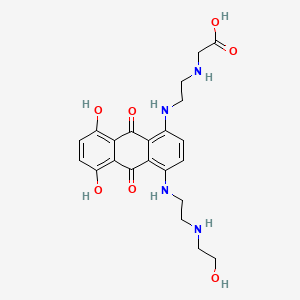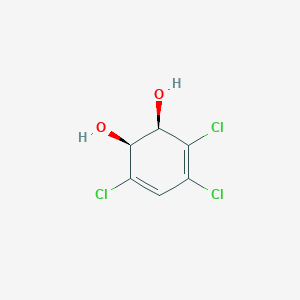
(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol is an organochlorine compound. It derives from a cis-cyclohexa-3,5-diene-1,2-diol. It derives from a hydride of a cyclohexa-1,3-diene.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Conversion to Enantiomerically Pure Compounds : The enzymatically derived (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol has been converted into compounds embodying the pentacyclic framework of the alkaloid vindoline. This alkaloid is a precursor to clinically significant anticancer agents vinblastine and vincristine (White & Banwell, 2016).
Organic Synthesis and Applications
- Formation of Diels-Alder Dimers : 1,2-dihydroxy-3-ethenylcyclohexa-3,5-diene undergoes stereoselective Diels-Alder dimerizations to form different types of compounds (Hudlický & Boros, 1993).
- Bromination Studies : The structures of dibromocyclohexenes obtained from bromination of cis-cyclohexa-3,5-diene-1,2-diol have been established, shedding light on the mechanism of bromination of cyclohexadienes (Han et al., 1999).
- Asymmetric Dihydroxylation : The asymmetric dihydroxylation of cyclohexa-1,3-diene derivatives, including meso-symmetric 1,2-O-benzylidene-cis-cyclohexa-3,5-diene-1,2-diol, has been explored, leading to optically active diols (Takano et al., 1994).
Synthesis of Specific Compounds
- 6β-Hydroxyshikimic Acid Synthesis : The conversion of various cyclohexa-diene derivatives into 6β-hydroxyshikimic acid and its derivatives has been described, highlighting the versatility of these dienes in synthetic organic chemistry (Blacker et al., 1995).
Stereochemistry and Reactivity
- Studies in Tricyclooctane Series : The bis-dihalocarbene adducts of certain methoxycyclohexadienes have shown specific dehydrohalogenation reactions, contributing to the understanding of the reactivity of these dienes (Banwell & Halton, 1980).
Eigenschaften
Produktname |
(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol |
|---|---|
Molekularformel |
C6H5Cl3O2 |
Molekulargewicht |
215.5 g/mol |
IUPAC-Name |
(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H5Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,5-6,10-11H/t5-,6+/m1/s1 |
InChI-Schlüssel |
REPDFJGEZLAWCC-RITPCOANSA-N |
Isomerische SMILES |
C1=C([C@H]([C@H](C(=C1Cl)Cl)O)O)Cl |
Kanonische SMILES |
C1=C(C(C(C(=C1Cl)Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



